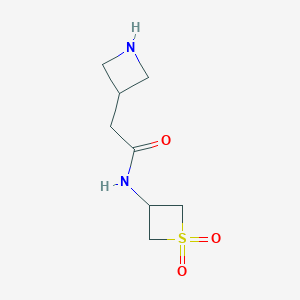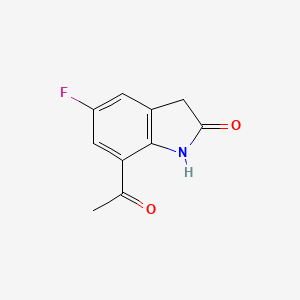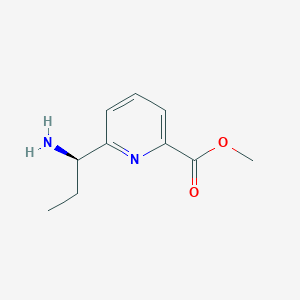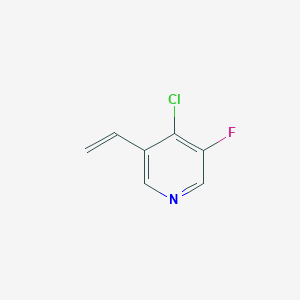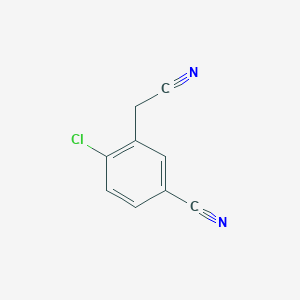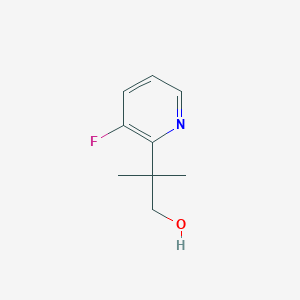
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. Another method involves the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of catalysts and optimized reaction parameters can improve yield and selectivity, making the process more efficient and scalable .
化学反应分析
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted pyridine derivatives .
科学研究应用
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
3-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
2-(4-Fluorophenyl)-2-methylpropan-1-ol: A structurally related compound with a fluorinated phenyl ring instead of a pyridine ring.
Uniqueness
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group in the molecule provides opportunities for diverse chemical modifications and applications .
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(3-fluoropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |
InChI 键 |
CZCSZIDEKJAJCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=C(C=CC=N1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)
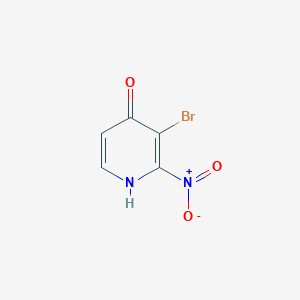
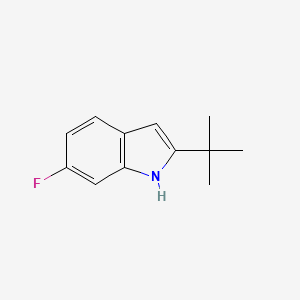
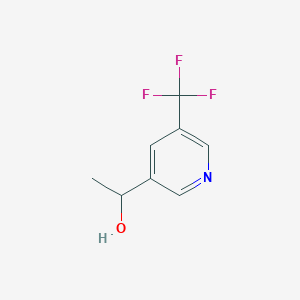
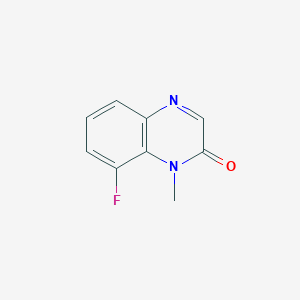
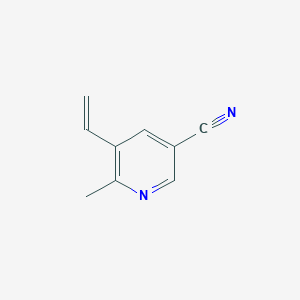
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
